molecular formula C14H10Cl2N2OS B5716697 1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-3,5-dimethyl-1H-pyrazole

1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-3,5-dimethyl-1H-pyrazole

Cat. No. B5716697
M. Wt: 325.2 g/mol
InChI Key: JOMYXQCSRSHWDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-3,5-dimethyl-1H-pyrazole, also known as DTTB, is a chemical compound that has been studied extensively in the field of medicinal chemistry. DTTB is a pyrazole derivative that has been shown to have potential applications in the treatment of a variety of diseases, including cancer and inflammation.

Mechanism of Action

The exact mechanism of action of 1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-3,5-dimethyl-1H-pyrazole is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer. Specifically, 1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-3,5-dimethyl-1H-pyrazole has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory prostaglandins. 1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-3,5-dimethyl-1H-pyrazole has also been shown to inhibit the activity of the protein kinase B (AKT) signaling pathway, which is involved in cell proliferation and survival.
Biochemical and physiological effects:
Studies have shown that 1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-3,5-dimethyl-1H-pyrazole has a variety of biochemical and physiological effects. In vitro studies have shown that 1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-3,5-dimethyl-1H-pyrazole can inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) in cancer cells. Additionally, 1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-3,5-dimethyl-1H-pyrazole has been shown to inhibit the production of inflammatory cytokines and chemokines in vitro and in vivo. In animal studies, 1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-3,5-dimethyl-1H-pyrazole has been shown to reduce inflammation and improve symptoms in models of rheumatoid arthritis and multiple sclerosis.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-3,5-dimethyl-1H-pyrazole in lab experiments is that it has been extensively studied and its properties and effects are well-characterized. Additionally, 1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-3,5-dimethyl-1H-pyrazole is relatively easy to synthesize and is commercially available. However, one limitation of using 1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-3,5-dimethyl-1H-pyrazole in lab experiments is that it may have off-target effects and may interact with other proteins and enzymes in addition to its intended target. Additionally, the exact mechanism of action of 1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-3,5-dimethyl-1H-pyrazole is not fully understood, which may limit its potential applications.

Future Directions

There are several potential future directions for research on 1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-3,5-dimethyl-1H-pyrazole. One area of research could be to further investigate its potential applications in the treatment of cancer, particularly in combination with other anti-cancer drugs. Additionally, further studies could be conducted to better understand the mechanism of action of 1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-3,5-dimethyl-1H-pyrazole and to identify additional targets for its activity. Finally, studies could be conducted to investigate the safety and efficacy of 1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-3,5-dimethyl-1H-pyrazole in human clinical trials.

Synthesis Methods

1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-3,5-dimethyl-1H-pyrazole can be synthesized using a variety of methods, including the reaction of 3,6-dichlorobenzothiophene-2-carboxylic acid with 3,5-dimethyl-1H-pyrazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). Other methods include the use of palladium-catalyzed cross-coupling reactions and the reaction of 3,6-dichlorobenzothiophene-2-carboxylic acid with 3,5-dimethylpyrazole-1-carboxylic acid followed by decarboxylation.

Scientific Research Applications

1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-3,5-dimethyl-1H-pyrazole has been the subject of extensive research in the field of medicinal chemistry due to its potential applications in the treatment of a variety of diseases. Studies have shown that 1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-3,5-dimethyl-1H-pyrazole has anti-inflammatory properties and may be effective in the treatment of diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, 1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-3,5-dimethyl-1H-pyrazole has been shown to have potential anti-cancer properties and may be effective in the treatment of various types of cancer.

properties

IUPAC Name

(3,6-dichloro-1-benzothiophen-2-yl)-(3,5-dimethylpyrazol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N2OS/c1-7-5-8(2)18(17-7)14(19)13-12(16)10-4-3-9(15)6-11(10)20-13/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOMYXQCSRSHWDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=O)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Dichlorobenzo[b]thiophen-2-yl 3,5-dimethylpyrazolyl ketone

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